3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole
Overview
Description
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole is a boron-containing heterocyclic compound. This compound is notable for its unique structure, which includes a pyrrolo[1,2-b]pyrazole core and a tetramethyl-1,3,2-dioxaborolane moiety. It is used in various fields of scientific research due to its versatile chemical properties.
Scientific Research Applications
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole is used in several scientific research fields:
Biology: In the development of enzyme inhibitors and other bioactive molecules.
Medicine: As a potential therapeutic agent in drug discovery, particularly for its role in forming boron-containing drugs.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The stability and efficacy of boronic esters like this compound can be influenced by various environmental factors. For instance, they can undergo hydrolysis in the presence of water, reverting back to the parent boronic acid . Therefore, reactions involving boronic esters are typically carried out under anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole typically involves the reaction of a pyrrolo[1,2-b]pyrazole derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolo[1,2-b]pyrazole core.
Substitution: The boron group can participate in substitution reactions, such as the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions include boronic acids, reduced pyrrolo[1,2-b]pyrazole derivatives, and various substituted compounds depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine: Similar structure but with a pyrazolo[1,5-a]pyrimidine core.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of a pyrrolo[1,2-b]pyrazole core.
Uniqueness
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole is unique due to its combination of a boron-containing moiety and a pyrrolo[1,2-b]pyrazole core. This structure provides a versatile platform for various chemical reactions and applications in different scientific fields .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-8-14-15-7-5-6-10(9)15/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCFTIMGDJYWHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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